Impact of Aldehyde Functionality on Pd-Catalyzed Vinyl Addition Polymerization
In contrast to unsubstituted norbornene (NB), which polymerizes readily under standard conditions, 5-norbornene-2-carboxaldehyde (NB-CHO) exhibits complete inhibition of homopolymerization with Pd(II) catalysts. Specifically, when NB-CHO was used as a monomer, no polymer formation was observed after 30 minutes of reaction [1]. This demonstrates a stark difference in reactivity driven by the coordinating ability of the aldehyde oxygen atom. Additionally, in copolymerization experiments with NB, the presence of NB-CHO leads to catalyst poisoning, resulting in only oligomer formation rather than high-molecular-weight polymer .
| Evidence Dimension | Polymerization activity with Pd(II) catalyst |
|---|---|
| Target Compound Data | No polymerization after 30 minutes |
| Comparator Or Baseline | Unsubstituted norbornene (NB) |
| Quantified Difference | Complete inhibition (0% conversion vs. active polymerization for NB) |
| Conditions | Pd(II) catalyst system at room temperature in CH2Cl2 |
Why This Matters
This data is critical for synthetic chemists selecting monomers for vinyl addition polymerization, as the aldehyde functionality's strong inhibitory effect mandates alternative polymerization routes (e.g., ROMP) or catalyst systems compared to other norbornene derivatives.
- [1] Risse, W. et al. (2004). Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent. Organometallics, 23(9), 2040-2047. DOI: 10.1021/om049943l. View Source
